
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Übersicht
Beschreibung
“1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid” is a chemical compound with the molecular formula C12H15NO3 . It is also known as this compound hydrochloride . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15NO3.ClH/c1-16-9-4-5-10-8(7-9)3-2-6-12(10,13)11(14)15;/h4-5,7H,2-3,6,13H2,1H3,(H,14,15);1H . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 221.25 . The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- The compound has been utilized in the enantioselective synthesis of derivatives, highlighting its potential as a building block in stereochemically complex molecules. One study describes a two-stage, three-step synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid from 7-methoxy tetralone using Wittig olefination and Sharpless asymmetric dihydroxylation followed by platinum-catalyzed oxidation (Ainge et al., 2003).
Chemoenzymatic Synthesis
- Chemoenzymatic approaches have been applied to synthesize derivatives of the compound. For instance, (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of the 5-hydroxytryptamine receptor agonist, was synthesized through a chemoenzymatic protocol from 1-methoxynaphthalene (Orsini et al., 2002).
- Another study used (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene as a chiral auxiliary in Reformatsky-type reactions, showcasing the compound's potential role in asymmetric synthesis (Orsini et al., 2005).
Lipase-Catalyzed Resolution
- The compound has been used in studies involving lipase-catalyzed resolution of cyclic α-quaternary α-amino esters. A study demonstrated the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and both 1- and 2-amino-1,2,3,4-tetrahydronaphthalene analogues using Candida antarctica lipase B (Li et al., 2011).
Transition-State Effects in Hydrolyses
- The compound has been a subject of studies focusing on the hydrolysis reactions and transition-state effects. One study investigated the acid-catalyzed hydrolyses of derivatives, yielding insights into the stability and reaction mechanisms of the cis and trans diols formed during the process (Sampson et al., 2004).
Synthesis of Sphingosine-1-Phosphate Receptor Agonists
- The compound has been utilized in the synthesis of receptor agonists. A notable study led to the discovery of a sphingosine-1-phosphate (S1P) receptor agonist selective for S1P1 and S1P5, which is relevant for treating autoimmune diseases such as relapsing-remitting multiple sclerosis (Kurata et al., 2017).
Cyclooxygenase Inhibitory Properties
- Derivatives of the compound have been synthesized and assessed for their inhibitory activity towards cyclooxygenase enzymes, revealing potential therapeutic applications (Nencetti et al., 2015).
Diels–Alder Reaction Participation
- The compound has been involved in Diels–Alder reactions, a critical reaction type in organic synthesis. A study discussed the preparation and inverse-electron-demand Diels–Alder reaction of an electron-deficient diene derivative (Boger & Mullican, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-9-4-5-10-8(7-9)3-2-6-12(10,13)11(14)15/h4-5,7H,2-3,6,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSOGXBMZXYQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2522595.png)
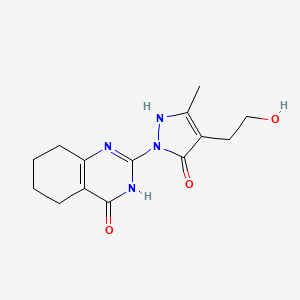
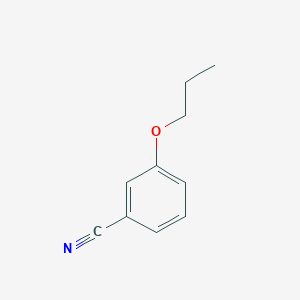

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2522603.png)
![8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522604.png)
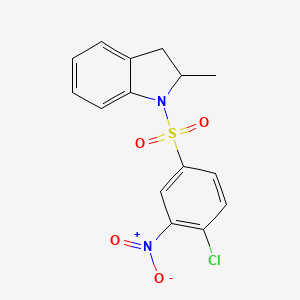
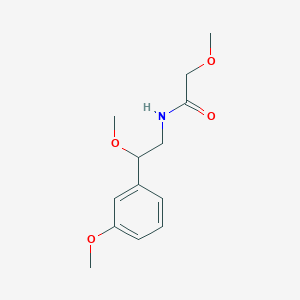
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2522608.png)
![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2522610.png)

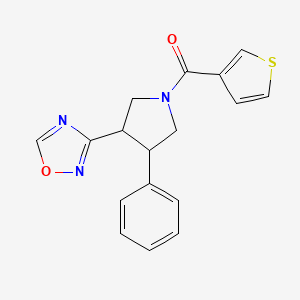

![1'-(benzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2522618.png)